5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide

Fluorescence Regiochemistry Optical materials

5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide is a 2H-1,2,3-triazole (N2-aryl) bearing a free 5-amino group and a 4-carboxamide. It belongs to the broader class of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), which includes the well-known antiproliferative agent carboxyamidotriazole (CAI), yet is distinguished by its N2-regiochemistry and a simple 4-methoxyphenyl substituent rather than the complex benzyl substitution of CAI.

Molecular Formula C10H11N5O2
Molecular Weight 233.231
CAS No. 405279-30-3
Cat. No. B2760968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide
CAS405279-30-3
Molecular FormulaC10H11N5O2
Molecular Weight233.231
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)N
InChIInChI=1S/C10H11N5O2/c1-17-7-4-2-6(3-5-7)15-13-8(10(12)16)9(11)14-15/h2-5H,1H3,(H2,11,14)(H2,12,16)
InChIKeyFYCHFSWILXTROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide (CAS 405279-30-3): Core Identity and Class Positioning


5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide is a 2H-1,2,3-triazole (N2-aryl) bearing a free 5-amino group and a 4-carboxamide. It belongs to the broader class of 5-amino-1,2,3-triazole-4-carboxamides (ATCs), which includes the well-known antiproliferative agent carboxyamidotriazole (CAI), yet is distinguished by its N2-regiochemistry and a simple 4-methoxyphenyl substituent rather than the complex benzyl substitution of CAI [1]. The N2-aryl configuration is critical: unlike N1-aryl triazoles, N2-aryl-1,2,3-triazoles are established as UV/blue-light-emitting fluorophores [2], a property that creates application differentiation at the procurement level between this compound and its N1-regioisomeric counterpart (CAS 887691-91-0).

Why 5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide Cannot Be Casually Substituted by In-Class Analogs


The 1,2,3-triazole-4-carboxamide family encompasses compounds with vastly divergent regiochemistry (N1 vs. N2), C5-substitution (free NH₂ vs. tertiary amine), and N-aryl electronics, yet these structural variations produce binary functional outcomes—particularly in fluorescence and derivatization chemistry—that render casual interchange impossible. The N2-regioisomer is documented to exhibit strong fluorescence emission (quantum yield Φ ≈ 0.3–0.5), whereas the N1-regioisomer is non-emissive under identical excitation [1]. Moreover, the free primary amine at C5 enables a derivatization scope (amide coupling, Schiff base formation, diazotization) that is simply inaccessible to the highly fluorescent but synthetically locked tertiary-amino CATs [2]. These are not continuous structure–activity gradients but discrete functional switches; substituting one analog for another risks losing the defining property for which the compound was selected.

Quantitative Differentiation Evidence: 5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide vs. Closest Comparators


Fluorescence On/Off: N2-Aryl Regiochemistry as a Binary Optical Switch vs. N1-Aryl Isomer

N2-aryl-1,2,3-triazoles emit strong fluorescence (quantum yield Φ ≈ 0.3–0.5) under UV excitation at ~330 nm, whereas N1-aryl-1,2,3-triazoles are non-emissive under identical conditions [1]. This represents a binary on/off optical property dictated solely by the position of the aryl substituent on the triazole ring. The target compound (N2-regioisomer, CAS 405279-30-3) belongs to the emissive class; its direct N1-regioisomer (CAS 887691-91-0) is non-emissive, making the two functionally non-interchangeable for any fluorescence-based application.

Fluorescence Regiochemistry Optical materials

Hg²⁺ Sensing Capability: Detection Limit of the 5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamide Class

Within the 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamide (CAT) class, compounds bearing a carboxamide at C4 and an aryl group at N2 exhibit selective fluorescence quenching upon addition of Hg²⁺ ions, with detection limits reaching 0.15–0.23 μM for representative CATs 1b and 2c [1]. The fluorescence intensity declines with 1.0 equivalent of Hg²⁺ in DMSO–water (v/v, 1:9), while other competitive cations (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cd²⁺, Pb²⁺, etc.) produce no appreciable change [1]. This property is absent in the corresponding N1-regioisomeric analogs.

Hg²⁺ sensor Fluorescence quenching Environmental monitoring

Free 5-NH₂ as a Synthetic Handle: Derivatization Scope vs. Tertiary-Amino CATs

The target compound bears a free primary amine at the C5 position, whereas the most fluorescent members of the CAT class (QY up to 95%) feature tertiary cycloalkylamino groups (pyrrolidine, piperidine, azepane) that lock the molecule into a single emissive state [1]. The free –NH₂ group enables acylation, sulfonylation, reductive amination, diazotization, and Schiff base formation—reactions that are sterically and electronically prohibited in the tertiary-amino analogs. This makes the target compound a far more versatile intermediate for library synthesis or for iterative structure–activity relationship (SAR) studies.

Medicinal chemistry Chemical biology Library synthesis

Toxicity Profile Differentiation: CAI (N1-Benzyl ATC) vs. N2-Aryl ATC Scaffold

Carboxyamidotriazole (CAI, CAS 99519-84-3), a clinical-stage N1-benzyl-substituted 5-amino-1,2,3-triazole-4-carboxamide, has documented dose-limiting toxicities including cerebellar ataxia, peripheral neuropathy, exacerbation of depression, and vision loss at therapeutic plasma concentrations [1]. CAI's toxicity profile is linked to its complex 3,5-dichloro-4-(4-chlorobenzoyl)benzyl substituent and N1-regiochemistry. The target compound, with a simple N2-(4-methoxyphenyl) group, represents a structurally simplified, electronically distinct scaffold that may serve as a starting point for developing analogs with reduced off-target effects, while retaining the core ATC pharmacophore.

Antiproliferative Toxicity Scaffold hopping

AIEE (Aggregation-Induced Emission Enhancement) Functional Property: A Comparative Class Advantage

5-Amino-2-aryl-2H-1,2,3-triazole-4-carboxamides (CATs) were demonstrated to exhibit excellent AIEE (aggregation-induced emission enhancement) effects, forming fluorescent nanoparticles in binary mixtures of organic solvents and water [1]. This property is characteristic of the 2-aryl-1,2,3-triazole scaffold and is not observed in the corresponding 1H-triazole (N1-aryl) isomers. The AIEE effect enables applications in bioimaging and nanoparticle-based sensing that are inaccessible to N1-triazole analogs.

AIEE Nanoparticles Aggregation-induced emission

Optimal Application Scenarios for 5-Amino-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide Based on Verified Differentiation Evidence


Fluorescent Sensor Development for Selective Hg²⁺ Detection in Environmental or Biological Samples

Leveraging the intrinsic fluorescence of the N2-aryl triazole core (Φ ≈ 0.3–0.5) and the demonstrated Hg²⁺-selective quenching behavior of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides (LOD 0.15–0.23 μM) [1], this compound can serve as a scaffold for developing turn-off fluorescent Hg²⁺ sensors. Its free 5-NH₂ group allows further functionalization to tune solubility or attach targeting moieties. The N1-regioisomer is unsuitable for this application because it is non-emissive [2].

AIEE-Based Fluorescent Nanoparticle Construction for Bioimaging

The AIEE property of 5-amino-2-aryl-2H-1,2,3-triazole-4-carboxamides, demonstrated by fluorescent nanoparticle formation in organic solvent–water mixtures [1], positions this compound as a candidate for nanoparticle-based bioimaging probes. The free 5-NH₂ group serves as a conjugation handle for biomolecule attachment (e.g., antibodies, peptides). N1-triazole analogs lack the AIEE property and are non-viable alternatives for this specific application.

Medicinal Chemistry Library Synthesis: ATC Scaffold with Free Amine Derivatization Handle

As a member of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) pharmacophore class, this compound offers a structurally simplified N2-aryl scaffold with a free primary amine at C5. Unlike the clinical-stage CAI (which has dose-limiting toxicities including cerebellar ataxia and vision loss) [1] or the synthetically locked tertiary-amino CATs (no derivatizable amine), the free –NH₂ permits ≥5 distinct reaction types for generating compound libraries for antiproliferative or antiparasitic SAR exploration.

Optoelectronic Material Research: UV/Blue-Light-Emitting Fluorophore Platform

N2-aryl-1,2,3-triazoles are established as UV/blue-light-emitting fluorophores with tunable optical properties (Φ ≈ 0.3–0.5) [1]. The target compound, with its 4-methoxyphenyl electron-donating group, can serve as a building block for optoelectronic materials where the emission wavelength and quantum yield can be further modulated by functionalization at the free 5-NH₂ position. N1-aryl triazoles do not emit and cannot substitute in this role.

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